molecular formula C11H10N2O2 B12925518 2-(4-Methoxyphenyl)pyrimidin-4(3H)-one CAS No. 88627-13-8

2-(4-Methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B12925518
CAS No.: 88627-13-8
M. Wt: 202.21 g/mol
InChI Key: BEZVVXXSXXEMFA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pyrimidin-4(1H)-one typically involves the condensation of 4-methoxybenzaldehyde with urea or thiourea in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Methoxyphenyl)pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

88627-13-8

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)11-12-7-6-10(14)13-11/h2-7H,1H3,(H,12,13,14)

InChI Key

BEZVVXXSXXEMFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=O)N2

Origin of Product

United States

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